molecular formula C9H8BrNO B13140786 2-(Bromomethyl)-3-methoxybenzonitrile

2-(Bromomethyl)-3-methoxybenzonitrile

Cat. No.: B13140786
M. Wt: 226.07 g/mol
InChI Key: LXPUCYINRAQMKY-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-methoxybenzonitrile is an organic compound with the molecular formula C9H8BrNO It is a derivative of benzonitrile, where the benzene ring is substituted with a bromomethyl group at the second position and a methoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-methoxybenzonitrile typically involves the bromination of 3-methoxybenzonitrile. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction proceeds under reflux conditions to yield the desired bromomethylated product .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Solvents like dichloromethane or acetonitrile may be used, and the reaction can be carried out under controlled temperature and illumination to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-methoxybenzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.

    Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.

    Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of 2-(bromomethyl)-3-methoxybenzaldehyde or 2-(bromomethyl)-3-methoxybenzoic acid.

    Reduction: Formation of 2-(bromomethyl)-3-methoxybenzylamine.

Scientific Research Applications

2-(Bromomethyl)-3-methoxybenzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.

    Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound can be used to study the effects of brominated aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-methoxybenzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a good leaving group in substitution reactions. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems. The methoxy group can donate electron density through resonance, affecting the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-3-methoxybenzonitrile is unique due to the presence of both the bromomethyl and methoxy groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

2-(bromomethyl)-3-methoxybenzonitrile

InChI

InChI=1S/C9H8BrNO/c1-12-9-4-2-3-7(6-11)8(9)5-10/h2-4H,5H2,1H3

InChI Key

LXPUCYINRAQMKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1CBr)C#N

Origin of Product

United States

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